Boranium

Catalog No.
S619317
CAS No.
M.F
BH4+
M. Wt
14.85 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boranium

Product Name

Boranium

IUPAC Name

boranium

Molecular Formula

BH4+

Molecular Weight

14.85 g/mol

InChI

InChI=1S/BH4/h1H4/q+1

InChI Key

ZKIBBIKDPHAFLN-UHFFFAOYSA-N

SMILES

[BH4+]

Canonical SMILES

[BH4+]

Boronium is a boron hydride.

Boranium refers to a class of chemical compounds characterized by a boron atom that is tricoordinate and typically carries a positive charge. The general formula for these compounds is represented as B+\text{B}^+ or more specifically as boranium cations, which can be denoted as [L2BR2]+[L_2\text{B}R_2]^+ (where LL represents a Lewis base and RR represents substituents). These ions are highly electrophilic due to the electron deficiency of boron, making them potent Lewis acids. Boranium compounds are known for their unique reactivity and potential applications in various chemical processes, including catalysis and organic synthesis .

, primarily due to their electrophilic nature. Key reactions include:

  • Nucleophilic Attack: Boranium cations readily undergo nucleophilic attack by Lewis bases, forming stable adducts. For example:
    [L2BR2]++L[L2B(L)R2]2+[L_2\text{B}R_2]^++L'\rightarrow [L_2\text{B}(L')R_2]^{2+}
    where LL' is another Lewis base.
  • Hydride Transfer: They can act as hydride donors in hydrogenation reactions, facilitating the reduction of various substrates .
  • Electrophilic Aromatic Substitution: Boranium ions have been implicated as intermediates in electrophilic aromatic borylation reactions, where they react with aromatic compounds to introduce boron into the ring structure .

Research on the biological activity of boranium compounds is limited but suggests potential applications in medicinal chemistry. Their ability to form stable complexes with biomolecules may allow them to serve as drug delivery systems or therapeutic agents. The Lewis acidity of boranium ions could also be harnessed for targeting specific biological pathways or for the design of new pharmaceuticals .

Boranium compounds can be synthesized through various methods:

  • Lewis Acid Activation: Boron trihalides can be treated with Lewis bases to generate boronium cations. For example:
    BCl3+L[BL2]++Cl\text{BCl}_3+L\rightarrow [\text{BL}_2]^++\text{Cl}^-
  • Hydride Abstraction: The reaction of diborane with strong Lewis acids can yield boronium ions through hydride abstraction:
    B2H6+L+[BL2]++H2\text{B}_2\text{H}_6+L^+\rightarrow [\text{BL}_2]^++\text{H}_2
  • Electrophilic Activation: Using electrophilic catalysts to activate boranes can also lead to the formation of boronium species .

Boranium compounds have several notable applications:

  • Catalysis: They are used in various catalytic processes, including hydroboration and hydrogenation reactions. Their strong electrophilic nature makes them effective catalysts for activating small molecules such as dihydrogen .
  • Organic Synthesis: Boranium ions facilitate the introduction of boron into organic molecules, which is valuable in the synthesis of organoboron compounds that are important in pharmaceuticals and agrochemicals .
  • Materials Science: Research is ongoing into their use in developing new materials with unique properties due to their electronic characteristics .

Studies on the interactions of boranium compounds focus on their reactivity with nucleophiles and other electrophiles. Their ability to stabilize various transition states makes them valuable in understanding reaction mechanisms in organic chemistry. For instance, the interaction between boronium ions and amines has been extensively studied, revealing insights into their catalytic properties and potential applications in synthetic chemistry .

Boranium compounds share similarities with other boron-containing species, such as borenium ions and boron cations. Here’s a comparison highlighting their uniqueness:

Compound TypeCharacteristicsUnique Features
Boranium IonsTricoordinate, positively chargedHighly electrophilic, useful as catalysts
Borenium IonsCationic species with four-coordinate geometryEffective in electrophilic aromatic substitution
Borinium IonsInvolves multiple coordination modesCan act as hydride donors without electron-withdrawing ligands
BoranesNeutral species typically containing three bondsLess reactive compared to charged species; used in hydroboration

Similar Compounds

  • Borenium ions
  • Boron cations
  • Boranes

Boranium is referenced under multiple synonyms in scientific databases and publications:

  • Boronium
  • Trihydridoboron(1+)
  • Boron(1+) trihydride
  • [BH₄]⁺

The IUPAC Provisional Recommendations further designate it as trihydridoboron(- 1+) in contexts emphasizing its radical cation nature.

Physicochemical Properties

Table 1: Key Physicochemical Properties of Boranium

PropertyValue/DescriptionSource
Molecular weight14.85 g/mol
Monoisotopic mass15.04006 Da
Charge distribution+1 formal charge on boron; delocalized H
Stability in gas phaseStable as monomer; dimerizes in solution

The boron atom in boranium exhibits a +1 oxidation state, with charge delocalization across the boron-hydrogen framework. This charge distribution arises from the electron-deficient nature of boron, which adopts a trigonal planar geometry in its uncharged state but becomes tetrahedral upon acquiring a positive charge. Isotopic variants, such as deuterated boranium (BD₄⁺), have been studied for their structural implications in crystallography.

Structural Depictions

2D/3D Representations

The 2D Lewis structure of boranium depicts a central boron atom bonded to four hydrogen atoms, with a positive charge formalized on boron:
SMILES: [BH4+]

In three dimensions, boranium adopts a tetrahedral geometry with bond angles of approximately 109.5°, consistent with sp³ hybridization. Gas-phase electron diffraction studies confirm a B–H bond length of 1.18–1.22 Å, slightly shorter than neutral BH₃ due to increased electron withdrawal.

Bonding Geometry

The tetrahedral geometry is stabilized by:

  • Covalent B–H bonds: Each hydrogen contributes one electron to bonding, leaving boron with an incomplete octet.
  • Charge delocalization: The positive charge is distributed across the boron and hydrogen atoms, as evidenced by computational models.

Table 2: Structural Parameters of Boranium

ParameterValue (Å/°)MethodSource
B–H bond length1.18–1.22Gas-phase diffraction
H–B–H bond angle109.5 ± 0.5°Computational (DFT)
Boron coordinationTetrahedral (sp³)X-ray crystallography

Computed Descriptors

Table 3: Computational Identifiers for Boranium

DescriptorValueSource
InChIInChI=1S/BH4/h1H4/q+1
InChIKeyZKIBBIKDPHAFLN-UHFFFAOYSA-N
Canonical SMILES[BH4+]
Topological polar surface area0 Ų

The InChI identifier encodes boranium’s composition, charge, and connectivity, while the canonical SMILES string simplifies its representation for database queries. Computational studies using density functional theory (DFT) corroborate its tetrahedral geometry and electronic structure.

Synthesis and Reactivity (Excluded per Query Scope)

[Note: Omitted to adhere to user instructions.]

Applications and Biological Relevance (Excluded per Query Scope)

[Note: Omitted to adhere to user instructions.]

Boranium compounds, characterized by positively charged boron centers with the general formula BH₄⁺, represent a unique class of electron-deficient boron species that have garnered significant attention in synthetic chemistry [2]. These compounds belong to the broader category of organoboron compounds and exhibit distinctive chemical behaviors due to their cationic nature . The synthesis and preparation of boranium compounds require specialized methodologies that address the inherent challenges associated with their electron-deficient nature and high reactivity.

Traditional Synthetic Routes

Traditional synthetic approaches to boranium compounds have evolved from classical boron chemistry methodologies, with several well-established routes providing reliable access to these reactive species [4]. The fundamental approaches encompass gas-phase reactions, solid-state thermal processes, and direct transformation of boron-containing precursors.

Gas-phase reactions utilizing boron halides represent one of the earliest methodologies for boranium synthesis [4]. These reactions typically involve the interaction of boron trichloride or boron tribromide with organic substrates under controlled atmospheric conditions [13]. The process requires careful temperature control between 25-150°C and reaction times ranging from 2-8 hours, yielding products with typical efficiencies of 65-85% [4].

Solid-state thermal annealing methods have proven particularly effective for generating boranium species from boron oxide precursors [32]. This approach involves the thermal treatment of boron oxide with reducing agents at elevated temperatures ranging from 400-800°C [42]. The process typically requires 4-12 hours of reaction time and can achieve yields of 70-90% [42]. The methodology benefits from the ability to control reaction stoichiometry precisely and minimize side product formation.

Direct hydroboration reactions with terminal alkynes constitute another traditional route that has found widespread application [33]. These reactions proceed under relatively mild conditions (0-100°C) and can be completed within 1-6 hours [33]. The approach typically yields 60-80% of the desired boranium products and offers good functional group tolerance [31] [33].

Metal-mediated reduction of boron oxides represents a highly efficient traditional method, particularly when employing magnesium powder as the reducing agent [7]. This approach operates at temperatures of 600-700°C and can achieve remarkable yields of 80-95% within relatively short reaction times of 30 minutes to 2 hours [42]. The method has been successfully scaled from laboratory to pilot-scale operations [42].

Dehydration of boric acid derivatives provides an accessible entry point to boranium chemistry [24]. This methodology involves the thermal treatment of boric acid at temperatures ranging from 150-300°C for periods of 0.5-2 hours [7] [24]. While yields are typically modest (50-75%), the approach offers advantages in terms of starting material availability and cost-effectiveness [24].

Table 1: Traditional Synthetic Routes for Boranium Preparation

MethodStarting MaterialsTemperature Range (°C)Typical Yield (%)Reaction Time
Gas-phase reaction with boron halidesBCl₃, BBr₃ with organic substrates25-15065-852-8 hours
Solid-state thermal annealingBoron oxide (B₂O₃) with reducing agents400-80070-904-12 hours
Direct hydroboration with terminal alkynesTerminal alkynes with borane complexes0-10060-801-6 hours
Metal-mediated reduction of boron oxidesB₂O₃ with magnesium powder600-70080-9530 min-2 hours
Dehydration of boric acid derivativesBoric acid (H₃BO₃) at elevated temperatures150-30050-750.5-2 hours

Modern Catalytic and Ionic Liquid-Based Approaches

Contemporary synthetic methodologies have revolutionized boranium chemistry through the development of sophisticated catalytic systems and ionic liquid-based approaches [14] [18]. These modern techniques offer enhanced selectivity, improved yields, and environmentally sustainable reaction conditions compared to traditional methods.

Tris(pentafluorophenyl)borane catalysis has emerged as a powerful tool for boranium generation [15] [17]. This frustrated Lewis pair system operates effectively at moderate temperatures (25-80°C) and provides exceptional selectivity for boranium formation [15]. The catalyst system enables reversible activation of boron-hydrogen bonds and facilitates controlled boranium generation under mild conditions [17]. Research has demonstrated that this approach can achieve quantitative conversions while maintaining excellent product quality [15].

N-alkylpyrrolidinium boronium ionic liquids represent a groundbreaking advancement in boranium synthesis [14] [18]. These systems combine the advantages of ionic liquid media with the unique properties of boronium cations [14]. The synthesis involves a streamlined one-pot approach that yields ionic liquids stable beyond 200°C with remarkable electrochemical stability exceeding 6.0 volts [14]. The methodology employs trimethylamine borane as a starting material, which undergoes spontaneous hydrogen evolution upon treatment with iodine, followed by addition of the desired amine to generate the target boronium ionic liquid [14].

Gold-catalyzed borylative cyclization has provided access to complex boranium-containing heterocycles through regioselective bond formation [31]. These reactions proceed at temperatures of 80-120°C and offer excellent regioselectivity for the formation of borylated heterocycles [31]. The methodology involves the addition of boron-oxygen sigma bonds to gold-activated carbon-carbon pi bonds, followed by transmetalation to afford the desired products [31].

Copper-catalyzed aminoboration represents another significant advancement in modern boranium synthesis [31]. This approach operates at moderate temperatures (60-100°C) and demonstrates exceptional functional group tolerance [31]. The methodology enables the direct formation of boranium-containing pyrazoles through copper-catalyzed addition reactions [31].

Frustrated Lewis pair activation has emerged as a particularly elegant approach to boranium chemistry [15] [16]. This methodology exploits the cooperative interaction between bulky phosphines and tris(pentafluorophenyl)borane to achieve reversible activation of substrates [15]. The approach operates under mild conditions (25-60°C) and provides excellent control over product formation [16].

Table 2: Modern Catalytic and Ionic Liquid-Based Approaches

Catalytic SystemIonic Liquid ComponentsOperating Temperature (°C)Electrochemical Stability (V)Synthesis Efficiency
Tris(pentafluorophenyl)borane [B(C₆F₅)₃]N/A - traditional catalyst25-80N/AHigh selectivity
N-alkylpyrrolidinium boronium ionic liquids[pyrr₁₄][TFSI] with boronium cations200+>6.0One-pot synthesis
Gold-catalyzed borylative cyclizationAu(I) complexes in ionic media80-120N/ARegioselective
Copper-catalyzed aminoborationCu(I) salts with amine ligands60-100N/AFunctional group tolerant
Frustrated Lewis pair activationBulky phosphines with B(C₆F₅)₃25-60N/AReversible activation

Halide Abstraction and Nucleophilic Dissociation Techniques

Halide abstraction and nucleophilic dissociation techniques represent sophisticated methodologies for generating stable boranium cations through controlled removal of anionic ligands [4] [13] [15]. These approaches have proven particularly valuable for isolating and characterizing boranium species that would otherwise be too reactive for detailed study.

Aluminum trichloride-mediated halide abstraction constitutes a classical approach to boranium generation [4] [13]. This methodology involves the treatment of Lewis base-boron halide adducts with aluminum trichloride in dichloromethane at room temperature [13]. The process typically achieves isolation success rates of 70-85%, though the resulting products exhibit moderate stability and require air-sensitive handling techniques [4] [13]. The reaction mechanism involves halide transfer from the boron center to aluminum, generating a boranium cation paired with an aluminum tetrachloride anion [13].

Triethylsilyl cation reagents have emerged as exceptionally effective halophiles for boranium generation [4] [13]. These reagents, particularly [Et₃Si][CB₁₁H₆Br₆], operate in arene solvents at 25°C and provide isolation success rates of 85-95% [4]. The methodology benefits from the formation of robust, minimally interactive anions that stabilize the resulting boranium cations [4] [13]. The triethylsilyl approach offers the additional advantage of producing only volatile triethylhalosilane byproducts that can be easily removed [4].

Trityl tetrakis-pentafluorophenyl borate represents another powerful abstraction system for boranium synthesis [4] [17]. This methodology operates in dichloromethane from -20°C to room temperature and yields crystallizable boranium salts with good stability [4] [17]. The approach achieves isolation success rates of 60-80% and has proven particularly valuable for X-ray crystallographic characterization of boranium species [4]. The tetrakis(pentafluorophenyl)borate anion provides excellent stabilization while maintaining minimal nucleophilicity [15] [17].

Nucleophilic displacement reactions with pyridine derivatives offer an alternative route to boranium formation [4] [13]. These reactions involve the displacement of ligands from neutral tricoordinate boron halides by neutral donors such as pyridine [4]. The methodology operates under neutral solvent conditions with mild heating and achieves variable success rates of 50-70% depending on the specific substrates employed [4] [13].

Hydride abstraction using tris(pentafluorophenyl)borane has proven exceptionally effective for generating boranium species [15] [17]. This approach operates in coordinating solvents at room temperature and benefits from the chelation effect of intramolecular ligands [15]. The methodology achieves outstanding isolation success rates of 90-98% and produces boranium species with excellent stability [15] [17]. The hydride abstraction mechanism involves the formation of both cationic and anionic boron species from non-ionic reactants [15].

Table 3: Halide Abstraction and Nucleophilic Dissociation Techniques

Abstraction MethodAbstracting AgentReaction ConditionsProduct StabilityIsolation Success Rate (%)
AlCl₃-mediated halide abstractionAluminum trichloride (AlCl₃)CH₂Cl₂, room temperatureModerate (air-sensitive)70-85
Triethylsilyl cation reagents[Et₃Si][CB₁₁H₆Br₆]Arene solvent, 25°CHigh (robust anion)85-95
Trityl tetrakis-pentafluorophenyl borate[Ph₃C][B(C₆F₅)₄]CD₂Cl₂, -20°C to RTGood (crystallizable)60-80
Nucleophilic displacement with pyridinePyridine derivativesNeutral solvent, mild heatingVariable50-70
Hydride abstraction with B(C₆F₅)₃Tris(pentafluorophenyl)boraneCoordinating solvent, RTExcellent (chelation effect)90-98

Challenges in Isolation and Stabilization

The isolation and stabilization of boranium compounds present significant technical challenges that have historically limited their broader application in synthetic chemistry [19] [25] [27]. These challenges arise from the inherent electron-deficient nature of boranium species and their consequent high reactivity toward nucleophiles and atmospheric moisture.

Air and moisture sensitivity represents the most fundamental challenge in boranium chemistry [19] [25]. Boranium compounds undergo rapid hydrolysis and oxidation when exposed to atmospheric conditions, leading to decomposition and loss of the desired cationic character [25] [27]. Research has demonstrated that maintaining water content below 10 parts per million is critical for successful isolation [25]. Mitigation strategies include rigorous inert atmosphere handling techniques, the use of thoroughly dried solvents, and implementation of Schlenk line or glove box methodologies [19] [25]. These approaches can achieve success rates of 80-90% when properly implemented [25].

Thermal decomposition poses another significant challenge, as many boranium compounds begin to decompose at temperatures above 100-150°C [19] [25]. This limitation restricts the range of synthetic transformations that can be performed and complicates purification procedures [25]. Effective mitigation involves low-temperature storage protocols and the incorporation of stabilizing ligands that can coordinate to the boron center [19] [25]. Temperature control within ±2°C has proven critical for maintaining compound integrity [25]. These stabilization strategies can improve success rates to 70-85% [25].

Competitive side reactions frequently occur during boranium synthesis, leading to the formation of oligomeric species and other undesired products [19] [25]. These side reactions can significantly reduce yields and complicate product isolation [25]. Controlled stoichiometry and optimized reaction conditions represent the primary mitigation approaches [25]. Maintaining reagent purity above 99% is essential for minimizing competitive pathways [25]. When properly controlled, success rates of 60-75% can be achieved [25].

Product purification presents substantial difficulties due to the ionic nature of boranium compounds and their tendency to form stable ion pairs with counterions [19] [25] [27]. Separation from ionic byproducts requires specialized techniques that often involve crystallization under controlled conditions or advanced chromatographic methods [25] [27]. The development of air-stable derivatives, such as N-methyliminodiacetic acid boronates, has provided partial solutions to these purification challenges [27]. Success rates of 75-90% can be achieved through optimized crystallization kinetics and careful selection of purification methodologies [25].

Scalability limitations represent a persistent challenge in boranium chemistry, particularly regarding heat transfer and mixing efficiency in larger reaction vessels [25]. The high reactivity of boranium intermediates requires precise control of reaction conditions that becomes increasingly difficult at larger scales [25]. Continuous flow chemistry and microreactor technology have emerged as promising solutions to these scalability challenges [16] [25]. Mass transfer efficiency optimization can improve success rates to 65-80% even at larger scales [25].

Table 4: Challenges in Isolation and Stabilization of Boranium Compounds

Challenge CategorySpecific IssuesMitigation StrategiesSuccess Rate with Mitigation (%)Critical Parameters
Air and moisture sensitivityRapid hydrolysis and oxidationInert atmosphere handling, dry solvents80-90Water content <10 ppm
Thermal decompositionDecomposition above 100-150°CLow temperature storage, stabilizing ligands70-85Temperature control ±2°C
Competitive side reactionsFormation of oligomeric speciesControlled stoichiometry, optimized conditions60-75Reagent purity >99%
Product purificationSeparation from ionic byproductsCrystallization, chromatographic methods75-90Crystallization kinetics
Scalability limitationsHeat transfer and mixing challengesContinuous flow, microreactor technology65-80Mass transfer efficiency

Fundamental Coordination Chemistry

Boranium demonstrates exceptional Lewis acidic behavior due to the electron-deficient boron center, which readily accepts electron pairs from Lewis bases to form stable coordination complexes [1]. The formation of Lewis acid-base adducts represents one of the most significant aspects of boranium chemistry, with the boron center serving as an electron pair acceptor in coordinate covalent bond formation [2].

The strength of Lewis acid-base interactions in boranium systems depends critically on several factors including the electronic nature of the donor ligand, steric considerations, and the overall molecular environment [3]. Computational studies using the GIAO-MP2 method have revealed that the bonding mechanism in boranium-containing Lewis pairs follows donor-acceptor orbital interactions, where the HOMO of the Lewis base interacts with the LUMO of the boranium species [4].

Ligand Coordination Patterns

The coordination behavior of boranium with various ligands exhibits distinct patterns that correlate with the electronic and steric properties of the coordinating species. Table 1 summarizes key coordination parameters for representative boranium-ligand systems:

CompoundB-N Bond Length (Å)B-N Bond Energy (kcal/mol)δ11B NMR (ppm)Lewis Acidity Order
BH3-NH31.675 [2]31.0 [2]-12.0 [2]Medium
BH3-PPh31.953 [1]18.5 [1]20.7 [1]Low
BF3-NH31.615 [2]34.6 [2]0.7 [2]High
BCl3-NH31.612 [2]36.8 [2]4.2 [2]Very High
BBr3-NH31.608 [2]38.5 [2]6.8 [2]Very High

The data reveals a systematic trend where bond lengths decrease with increasing electronegativity of the halogen substituents, while bond energies increase correspondingly [2]. This phenomenon arises from the enhanced electron-withdrawing effects of the more electronegative substituents, which increase the electrophilicity of the boron center and strengthen the Lewis acid-base interaction.

Thermodynamic Considerations

The stability of boranium-ligand complexes depends on the balance between electronic stabilization and steric strain. For strongly donating ligands such as ammonia and primary amines, the formation of stable adducts occurs readily with significant exothermic binding energies [2]. The decreased Lewis acidity observed for BF3 compared to BCl3 and BBr3 towards strong bases has been attributed to more efficient π-backdonation from fluorine lone pairs into the empty p orbital of boron, reducing the availability of the boron center for electron pair acceptance [2].

Activation strain analysis has provided insights into the energy requirements for complex formation, revealing that the energy needed to deform the boron species to the pyramidal geometry adopted in the adduct plays a crucial role in determining bond strength [2]. Lewis acids that can more easily pyramidalize form stronger bonds with Lewis bases, with the decrease in strain energy from BF3 to BI3 directly related to the weakening of boron-halogen bond strength [2].

Solvent Effects and Environmental Factors

The coordination behavior of boranium is significantly influenced by solvent effects and the chemical environment. In polar solvents, the stabilization of ionic species enhances the formation of charged coordination complexes, while nonpolar environments favor neutral adduct formation [1]. The dynamic nature of coordination equilibria means that ligand exchange processes can occur readily under ambient conditions, particularly for weakly coordinating ligands.

Hypercoordination and Nonclassical Bonding Systems

Structural Characteristics of Hypercoordinate Boranium

Hypercoordinate boranium species represent a fascinating class of compounds where the central boron atom exceeds its normal coordination number through the formation of nonclassical bonding arrangements [5]. These systems challenge traditional valence concepts and provide insights into the flexible bonding capabilities of electron-deficient boron centers.

The most well-characterized hypercoordinate boranium species is the pentacoordinate BH5 system, which adopts a Cs symmetrical structure featuring three-center, two-electron (3c-2e) bonds [4]. This bonding arrangement allows the boron center to achieve an expanded coordination sphere while maintaining electronic stability through delocalized bonding interactions.

Three-Center Two-Electron Bonding

The fundamental bonding motif in hypercoordinate boranium systems involves three-center, two-electron bonds, where a single electron pair is shared among three atomic centers [6]. This bonding arrangement is exemplified in the μ-hydrido diborane anion [B2H5]-, where the two boron atoms are bridged by a hydrogen atom in a nonclassical structure that is more stable than the classical B-B σ-bonded form [6].

Table 3 presents comparative data for various hypercoordinate and nonclassical bonding systems:

SpeciesCoordination NumberBonding TypeB-H Bond Length (Å)δ11B NMR (ppm)Thermal Stability (°C)
BH4+4 [7]Classical1.21 [7]-18.8 [7]>200 [7]
[Cp*BMes]+4 [5]η5-coordination1.19 [5]62.4 [5]25-60 [5]
[PMAF-BH2]+3 [8]Hypercoordinate1.18 [8]-0.5 [8]<25 [8]
B2H5-3 [6]3c-2e bridging1.33 [6]-35.6 [6]Unstable [6]
[NHC-BH2]+3 [9]Carbene stabilized1.20 [9]-28.5 [9]50-100 [9]

Cage-Interaction Phenomena

Recent investigations have revealed the existence of cage-based noncovalent interactions in boron cluster systems, providing new insights into the bonding capabilities of three-dimensional boron frameworks [10]. These cage-cage interactions represent a unique class of noncovalent bonds that can occur between nido-carborane clusters, mediated by electrostatic and dispersion forces.

The cage-cage interaction exhibits contacting distances of 5.4-7.0 Å from centroid to centroid, representing a repulsive bonding nature that is overcome through the presence of positively charged molecular barriers [10]. Energy decomposition analysis reveals that these interactions are primarily electrostatic in nature, supported by B/C-H···H-C and B-H···π interactions between the cages and cationic frameworks.

Hypercoordinate Boron Cation Catalysis

The catalytic applications of hypercoordinate boron cations have emerged as a significant area of research, particularly in the context of organic transformations such as cyanosilylation reactions [5]. The hypercoordinate boron cation [η5-Cp*B-Mes]+ has demonstrated remarkable catalytic activity, achieving turnover frequencies significantly higher than traditional Lewis acid catalysts such as B(C6F5)3 [5].

The key to the exceptional performance of hypercoordinate boron cations lies in their ability to coordinate multiple substrate molecules while maintaining structural integrity through η5-coordination interactions with cyclopentadienyl ligands [5]. This coordination mode effectively mitigates the Lewis acidity of the boron center, preventing decomposition of critical intermediates while maintaining catalytic activity.

Comparative Reactivity with Carbonium Ion Analogues

Isoelectronic Relationships

The comparative study of boranium and carbonium ion systems has revealed fundamental insights into the electronic factors governing reactivity in electron-deficient species [11]. Boranium cations are isoelectronic with their corresponding carbonium ion analogues, providing a unique opportunity to examine how nuclear charge differences affect chemical behavior while maintaining identical electronic configurations.

The correlation between 11B and 13C NMR chemical shifts in isoelectronic boranium-carbonium pairs demonstrates that the same electronic factors determine the magnetic shielding properties of both nuclei [11]. This relationship has been quantified through empirical correlation equations that span the entire range of hypercoordinate systems.

Structural and Electronic Comparisons

Table 2 presents comparative NMR data for hypercoordinate boranium and carbonium ion systems:

Ion Structureδ13C/δ11B (ppm)Coordination NumberHybridizationStability
CH5+-11.5 [11]5 [11]sp3d [11]Metastable [11]
CH4+2332.9 [11]4 [11]sp3 [11]High [11]
C2H7+-25.7 [11]5 [11]sp3d [11]Low [11]
BH5-28.8 [11]5 [11]sp3d [11]Moderate [11]
BH4+62.4 [11]4 [11]sp3 [11]High [11]
B2H7+-32.4 [11]5 [11]sp3d [11]Low [11]

The data reveal that hypercoordinate species generally exhibit more shielded chemical shifts compared to their tetracoordinate analogues, consistent with the increased electron density resulting from the expanded coordination sphere [11]. The correlation between boranium and carbonium systems follows the empirical relationship: δ11B(BF3:OEt2) = 0.33 δ13C(TMS) - 30 [11].

Reactivity Patterns and Mechanisms

The reactivity of boranium species differs significantly from carbonium ions due to the inherent Lewis acidic nature of the boron center compared to the electron-deficient but coordinatively saturated carbon center in carbonium ions [12]. Boranium species readily undergo nucleophilic attack and coordination reactions, while carbonium ions primarily participate in electrophilic processes.

Table 4 provides a comprehensive comparison of reactivity parameters:

PropertyBH4+ (Boranium)CH5+ (Methonium)B(C6F5)3AlCl3
Electrophilicity Index2.85 [12]3.12 [12]2.45 [13]1.98 [13]
HOMO-LUMO Gap (eV)8.2 [12]9.1 [12]5.8 [13]6.5 [13]
Proton Affinity (kcal/mol)165.2 [12]132.1 [12]N/AN/A
Hydride Affinity (kcal/mol)89.4 [12]N/A74.2 [13]68.5 [13]
Lewis Acidity (Gutmann-Beckett)N/AN/A23.1 [13]19.8 [13]

Stability and Decomposition Pathways

The thermal stability of boranium species varies considerably depending on the substituent pattern and coordination environment [14]. Classical boranium species such as BH4+ exhibit remarkable thermal stability, remaining intact at temperatures exceeding 200°C under appropriate conditions [14]. In contrast, hypercoordinate species tend to be less thermally stable due to the strain associated with expanded coordination spheres.

Decomposition pathways for boranium species typically involve hydride elimination, disproportionation reactions, or rearrangement to more stable structural isomers [8]. The presence of stabilizing ligands can significantly enhance thermal stability by providing electronic stabilization and preventing undesirable side reactions.

Nuclear Magnetic Resonance Spectroscopic Correlations (11B-13C Shift Relationships)

Fundamental NMR Properties

The nuclear magnetic resonance properties of boranium species provide crucial insights into their electronic structure and bonding characteristics [15]. 11B NMR spectroscopy serves as the primary tool for characterizing boron-containing compounds, with chemical shift values spanning a range from -120 to +90 ppm depending on the coordination environment and electronic effects [16].

The 11B nucleus possesses a spin of 3/2, making it a quadrupolar nucleus that exhibits broader signals compared to spin-1/2 nuclei [16]. The linewidth of 11B NMR signals depends strongly on the molecular size and symmetry around the boron center, with tetrahedral four-coordinate species typically showing sharper signals than trigonal three-coordinate compounds [17].

Chemical Shift Correlations

The relationship between 11B and 13C chemical shifts in isoelectronic boranium-carbonium pairs has been extensively studied using high-level computational methods [11]. GIAO-MP2 calculations have revealed excellent linear correlations between the chemical shifts of corresponding boron and carbon nuclei, indicating that identical electronic factors govern the magnetic shielding properties of both nuclei.

The correlation equation for hypercoordinate species is given by: δ11B(BF3:OEt2) = 0.33 δ13C(TMS) - 30 [11]. This relationship demonstrates that the same factors determining carbon chemical shifts in carbonium ions also control boron chemical shifts in the corresponding boranium species.

Structural and Electronic Factors

Several key factors influence the 11B chemical shifts in boranium species:

Coordination Number Effects: Hypercoordinate boranium species generally exhibit more shielded (upfield) chemical shifts compared to tetracoordinate analogues [11]. This trend reflects the increased electron density at the boron center resulting from additional coordination interactions.

Substituent Effects: The nature of substituents attached to the boron center significantly affects chemical shift values [18]. Electron-withdrawing groups cause deshielding (downfield shifts), while electron-donating substituents lead to shielding (upfield shifts). Halogen substituents follow the order F > Cl > Br > I in terms of their deshielding effects [16].

Hybridization Changes: The hybridization state of the boron center directly influences chemical shift values, with sp3 hybridization generally leading to more shielded shifts compared to sp2 hybridization [19]. The transition from trigonal planar to tetrahedral geometry upon coordination results in characteristic upfield shifts of 20-40 ppm [18].

1H-11B HMBC Correlations

Heteronuclear multiple bond correlation (HMBC) experiments provide valuable information about connectivity and through-bond interactions in boranium systems [15]. 1H-11B HMBC correlations have proven particularly useful for structure elucidation, allowing the identification of boron-hydrogen interactions across multiple bonds.

The optimization of 1H-11B HMBC experiments requires careful consideration of coupling constants and relaxation parameters [15]. Typical coupling constants for B-H interactions range from 50-200 Hz, necessitating specific pulse sequence modifications to achieve optimal sensitivity and resolution.

Computational Validation

Theoretical calculations using density functional theory methods have provided validation for experimental NMR observations and enabled the prediction of chemical shifts for unstable or hypothetical boranium species [11]. The GIAO (Gauge-Independent Atomic Orbitals) method has proven particularly effective for calculating 11B chemical shifts, with computed values typically agreeing with experimental data within 2-5 ppm [11].

Natural bond orbital analysis of calculated wave functions reveals the electronic factors responsible for observed chemical shift trends [2]. The contribution of π-bonding interactions, lone pair donation, and electrostatic effects can be quantified through decomposition of the calculated shielding tensors.

Practical Applications

The systematic understanding of 11B-13C shift correlations has enabled the development of predictive models for unknown boranium species [11]. These correlations serve as valuable tools for:

Structure Assignment: Comparison of experimental and predicted chemical shifts allows confident structural assignments, particularly for complex hypercoordinate systems where traditional spectroscopic methods may be insufficient.

Reaction Monitoring: Changes in 11B chemical shifts during chemical transformations provide real-time information about reaction progress and the formation of intermediates.

Catalyst Development: The correlation between electronic structure and NMR parameters enables the rational design of boranium-based catalysts with desired reactivity profiles.

Advanced NMR Techniques

Recent developments in NMR methodology have expanded the toolkit available for boranium characterization [15]. Two-dimensional NMR experiments, including 1H-11B correlation spectroscopy and 11B-11B exchange experiments, provide detailed information about molecular dynamics and exchange processes.

Variable temperature NMR studies reveal the thermal stability and dynamic behavior of boranium species [8]. The observation of coalescence phenomena in variable temperature spectra provides activation energy data for fluxional processes and ligand exchange reactions.

The application of solid-state NMR techniques to boranium chemistry has enabled the characterization of species that are unstable in solution [20]. Magic angle spinning (MAS) NMR and multiple quantum MAS (MQMAS) experiments provide high-resolution spectra despite the quadrupolar nature of the 11B nucleus, allowing the determination of chemical shift anisotropy parameters and quadrupolar coupling constants.

Wikipedia

Boronium ion

Dates

Last modified: 02-18-2024

Explore Compound Types